7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization The research around 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine spans various aspects of chemical synthesis and characterization. A significant area of study involves the development of synthetic methodologies and the exploration of the compound's reactivity. For instance, Zahedifar et al. (2016) synthesized new derivatives by reacting (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones, showcasing the compound's versatility in generating structurally diverse molecules. This synthesis was characterized using IR, NMR, and theoretical studies using Density Functional Theory (DFT), highlighting the compound's utility in the field of molecular structure analysis (Zahedifar, Razavi, & Sheibani, 2016).
Regioselective Synthesis Drev et al. (2014) focused on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's potential in targeted chemical modification. This study provides insight into the structural versatility and functionalization capacity of the pyrazolo[1,5-a]pyrimidine scaffold, further emphasizing its significance in synthetic chemistry (Drev et al., 2014).
Biological Activity The exploration of biological activities is another crucial area of research for this compound derivatives. Sutherland et al. (2022) synthesized derivatives to investigate their potential as inhibitors for Mycobacterium tuberculosis. This study not only highlights the compound's relevance in addressing global health challenges but also its potential in drug discovery and development (Sutherland et al., 2022).
Organometallic Complexes and Cytotoxicity Varma et al. (2020) synthesized and characterized organometallic Re(I) complexes based on pyrazolo[1,5-a]pyrimidine derivatives, exploring their anti-proliferative activity against cancer cells. This research underscores the compound's applicability in developing new anticancer agents, showcasing its potential in medicinal chemistry (Varma et al., 2020).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often exert their biological potential through different action mechanisms, such as inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often work by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
It’s known that the inhibition of protein kinases can disrupt various cellular signaling pathways . These disruptions can lead to changes in cell growth, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to changes in cell growth, differentiation, migration, and metabolism . These changes can potentially disrupt the normal functioning of cells.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth . Additionally, this compound can bind to DNA topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby affecting DNA replication and transcription . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by acting on transcription factors and epigenetic regulators . Its impact on cellular metabolism includes altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and DNA topoisomerases, inhibiting their activity . This inhibition leads to the disruption of cell signaling and DNA replication processes, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and histone-modifying enzymes . These molecular interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial function and induces apoptosis . The localization of the compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.
Properties
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUWCABWYBJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176930 | |
Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-49-5 | |
Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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